4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
CAS No.: 2197053-25-9
Cat. No.: VC2780516
Molecular Formula: C17H15ClN2O2S2
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197053-25-9 |
|---|---|
| Molecular Formula | C17H15ClN2O2S2 |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3 |
| Standard InChI Key | BIMFVQWTKFSXRS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl |
Introduction
Synthesis
The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole typically involves multi-step reactions using readily available reagents. Below is a generalized synthetic pathway:
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Starting Materials:
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3-chlorothiophenol
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Methylhydrazine
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4-methylbenzenesulfonyl chloride
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General Procedure:
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The reaction begins with the formation of a pyrazole ring through cyclization of methylhydrazine with a suitable diketone precursor.
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The thiol group from 3-chlorothiophenol is introduced via a nucleophilic substitution reaction.
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Finally, sulfonation with 4-methylbenzenesulfonyl chloride yields the target compound.
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Reaction Conditions:
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Solvents: Ethanol or dimethylformamide (DMF)
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Catalysts: Triethylamine or potassium carbonate
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Temperature: Reflux conditions are often employed.
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Characterization Techniques
The structure and purity of the compound are typically confirmed using the following analytical techniques:
Spectroscopic Analysis
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NMR (Nuclear Magnetic Resonance):
Proton (H) and carbon (C) NMR spectra reveal characteristic chemical shifts for the pyrazole ring, methyl groups, and aromatic substituents. -
IR (Infrared Spectroscopy):
Key absorption bands include:-
Sulfonyl group () stretching vibrations at ~1150–1350 cm.
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C-S stretching from the thiophenyl group.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
X-ray Crystallography:
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Provides precise three-dimensional structural confirmation, including bond lengths and angles.
Potential Applications
The compound's structural features suggest potential applications in various fields:
Pharmaceutical Research
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Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The presence of sulfonyl and chlorothiophenyl groups may enhance bioactivity.
Agricultural Chemistry
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Compounds with similar structures are often explored as herbicides or fungicides due to their ability to inhibit key enzymatic pathways in pests.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H13ClN2O2S2 |
| Molecular Weight | 364.87 g/mol |
| Solubility | Soluble in polar organic solvents |
| Melting Point | Not reported; varies with synthesis |
| Key Functional Groups | Pyrazole, sulfonyl, chlorothiophenyl |
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